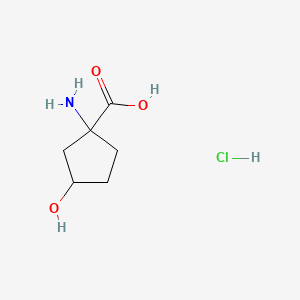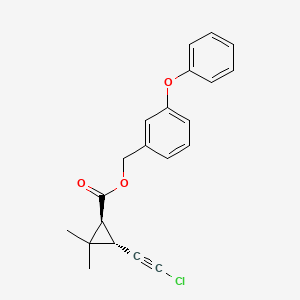
Chloroacetylenic rac-trans Permethrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroacetylenic rac-trans Permethrin is a synthetic chemical compound widely used as an insecticide and insect repellent. It is a member of the pyrethroid family, which are synthetic derivatives of naturally occurring pyrethrins. The compound is known for its effectiveness in controlling a broad range of pests, including lice, ticks, fleas, mites, and other arthropods . The molecular formula of this compound is C21H19ClO3, and it has a molecular weight of 354.83 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroacetylenic rac-trans Permethrin is synthesized through a series of chemical reactions involving the esterification of 3-phenoxybenzyl alcohol with 3-(chloroethynyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction typically requires the use of a strong acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and advanced separation techniques, such as UltraPerformance Convergence Chromatography (UPC2), allows for the efficient separation and purification of the compound’s isomers . This ensures that the final product meets the required quality standards for commercial use.
Chemical Reactions Analysis
Types of Reactions
Chloroacetylenic rac-trans Permethrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and halogen-substituted compounds. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Chloroacetylenic rac-trans Permethrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and halogenation reactions.
Biology: Employed in toxicological studies to understand its effects on various organisms.
Industry: Utilized in the production of insecticides and repellents for agricultural and household use.
Mechanism of Action
Chloroacetylenic rac-trans Permethrin acts on the nerve cell membrane by disrupting the function of voltage-gated sodium channels. This disruption leads to delayed repolarization and subsequent paralysis and death of the pests. The compound targets the sodium channel protein type 1 subunit alpha, which is crucial for the regulation of membrane polarization .
Comparison with Similar Compounds
Similar Compounds
Cis-Permethrin: Another isomer of permethrin with similar insecticidal properties but different toxicokinetics.
Trans-Permethrin: The trans isomer of permethrin, which has a different rate of metabolism and stability compared to the cis isomer.
Deltamethrin: A more potent pyrethroid with a similar mechanism of action but higher efficacy against a broader range of pests.
Uniqueness
Chloroacetylenic rac-trans Permethrin is unique due to its specific chemical structure, which allows for effective insecticidal activity with relatively low mammalian toxicity. Its ability to disrupt sodium channel function makes it a valuable tool in pest control and scientific research .
Properties
Molecular Formula |
C21H19ClO3 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl (1S,3S)-3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H19ClO3/c1-21(2)18(11-12-22)19(21)20(23)24-14-15-7-6-10-17(13-15)25-16-8-4-3-5-9-16/h3-10,13,18-19H,14H2,1-2H3/t18-,19+/m0/s1 |
InChI Key |
FJEFBSUEZRQPIM-RBUKOAKNSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-3-tert-butyl 1-methyl (1R,5S)-5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate, cis](/img/structure/B12305473.png)
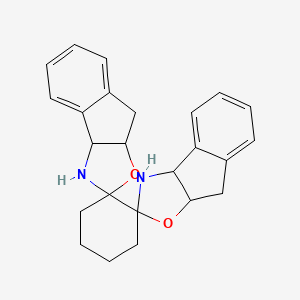
![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B12305481.png)
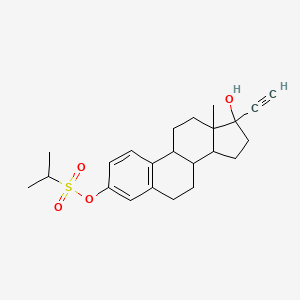
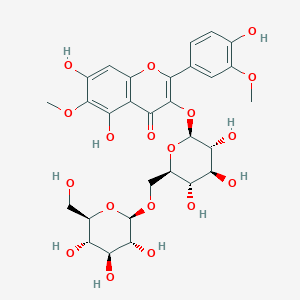
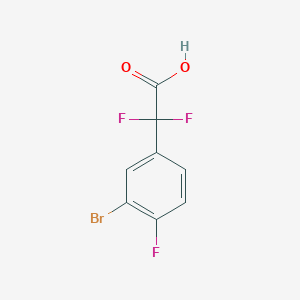

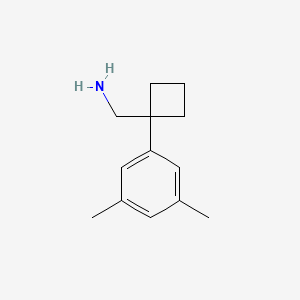
![2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B12305531.png)
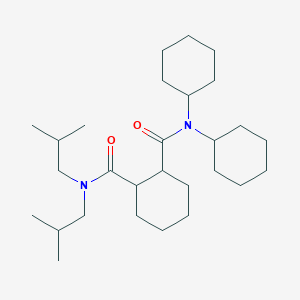
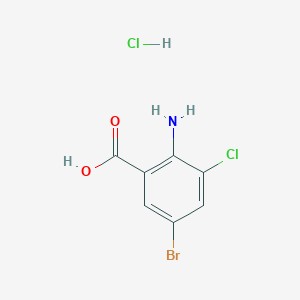
![Methyl rac-(1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B12305565.png)
